Tyk2-IN-17

TYK2 inhibition pseudokinase domain binding affinity

Tyk2-IN-17 (compound 185) is a potent TYK2 inhibitor with a sub-nanomolar Kd of 0.300 nM for the JH2 domain. As a reference standard disclosed in US Patent 10647713, it is essential for SAR studies on this chemotype. Researchers should validate its activity in their own assays due to limited public data. For exploratory studies, use with well-characterized controls like deucravacitinib.

Molecular Formula C20H20F2N8O
Molecular Weight 426.4 g/mol
Cat. No. B12375701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyk2-IN-17
Molecular FormulaC20H20F2N8O
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC=C2C(=C1)N(N=C2N3CCC(C3)(C)C#N)C4=NC(=NC=C4)C(C)(F)F
InChIInChI=1S/C20H20F2N8O/c1-12(31)26-15-8-14-13(9-25-15)17(29-7-5-19(2,10-23)11-29)28-30(14)16-4-6-24-18(27-16)20(3,21)22/h4,6,8-9H,5,7,11H2,1-3H3,(H,25,26,31)
InChIKeyVSMLZBDFTMKZBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyk2-IN-17: A Potent Research-Grade TYK2 Inhibitor for Immune Signaling Studies


Tyk2-IN-17 (CAS 3010874-31-1, also designated compound 185) is a small-molecule inhibitor of tyrosine kinase 2 (TYK2), a non-receptor kinase in the Janus kinase (JAK) family that transduces signals from key inflammatory cytokines such as IL-12, IL-23, and type I interferons . The compound is supplied with molecular formula C20H20F2N8O and molecular weight 426.42 g/mol, and is available for laboratory research use only . As a TYK2 inhibitor, it belongs to a therapeutically important class of agents being investigated for autoimmune and inflammatory disorders, but its precise potency, selectivity profile, and mechanism of action are not yet defined by quantitative primary data .

Why Tyk2-IN-17 Cannot Be Interchanged with Other TYK2 or JAK Inhibitors Without Experimental Validation


The JAK inhibitor landscape exhibits profound functional heterogeneity: agents vary in their binding domain (JH1 catalytic vs. JH2 pseudokinase), inhibition constants spanning picomolar to micromolar ranges, and selectivity profiles that dictate distinct cellular and in vivo outcomes [1]. For instance, deucravacitinib exhibits a TYK2 JH2 Ki of 0.02 nM and ~5-fold selectivity over JAK1 JH2 [2], while zasocitinib achieves a TYK2 JH2 Ki of 0.0087 nM with >1,000,000-fold selectivity over JAK1 JH2 [3]. Critically, Tyk2-IN-17 is a research tool for which no quantitative potency, selectivity, or binding-mode data are currently available in the public domain [4]. Consequently, substituting Tyk2-IN-17 with another TYK2 or JAK inhibitor based solely on target class annotation would introduce uncontrolled experimental variability, invalidating dose-response comparisons and obscuring mechanistic interpretation. The sections that follow provide quantitative comparative benchmarks that can guide experimental design and rational procurement decisions when evaluating this compound.

Quantitative Differentiation of Tyk2-IN-17 Relative to Reference TYK2/JAK Inhibitors


Tyk2-IN-17 Binding Affinity for TYK2 Pseudokinase Domain Versus Deucravacitinib and Zasocitinib

Tyk2-IN-17 (designated I-185 in US Patent 10647713) exhibits a binding constant (Kd) of 0.300 nM for the TYK2 JH2 pseudokinase domain as determined by KINOMEscan® assay [1]. This value positions the compound within the same sub-nanomolar affinity range as clinically advanced allosteric TYK2 inhibitors, though definitive comparative conclusions are limited by assay context differences. Reference comparators include deucravacitinib (TYK2 JH2 Ki = 0.02 nM, HTRF assay [2]) and zasocitinib (TYK2 JH2 Ki = 0.0087 nM, HTRF assay [3]). Note that Kd and Ki values are derived from distinct biophysical assay platforms and are not directly interchangeable without cross-validation.

TYK2 inhibition pseudokinase domain binding affinity

Structural Classification of Tyk2-IN-17 as a JH2-Domain Binder Versus JH1 Catalytic Inhibitors

Tyk2-IN-17 is described as a TYK2 inhibitor in the same patent family (US10647713) that discloses compounds evaluated for JH2 domain binding, indicating it likely acts as an allosteric modulator of the pseudokinase regulatory domain [1]. This mechanistic classification contrasts with active-site (JH1) inhibitors such as Tyk2-IN-8 (ropsacitinib), which binds the TYK2 JH1 catalytic domain with an IC50 of 17 nM and also inhibits JAK1 (IC50 = 383 nM) and JAK2 (IC50 = 74 nM) . Allosteric JH2 inhibitors typically achieve greater functional selectivity for TYK2-dependent cytokine signaling, whereas JH1 inhibitors can exhibit cross-reactivity with other JAK family kinases due to high conservation of the ATP-binding pocket [2].

allosteric inhibition pseudokinase domain mechanism of action

Procurement Context: Tyk2-IN-17 Among Research-Grade TYK2 Inhibitors with Quantitative Selectivity Data

No publicly available selectivity data (IC50 or Kd values for JAK1, JAK2, or JAK3) exist for Tyk2-IN-17. This absence of quantitative selectivity profiling constitutes a significant knowledge gap for researchers requiring well-characterized chemical probes. In contrast, several research-grade TYK2 inhibitors have disclosed selectivity ratios: TYK2-IN-12 exhibits 90-fold, 43-fold, and 13-fold selectivity over JAK1, JAK2, and JAK3, respectively [1]; QL-1200186 demonstrates >164-fold selectivity for TYK2 JH2 over JAK1 JH2 ; and SAR-20347 shows a selectivity rank order of TYK2 (IC50 = 0.6 nM) > JAK1 (23 nM) > JAK2 (26 nM) > JAK3 (41 nM) [2]. Procurement of Tyk2-IN-17 should therefore be reserved for applications where the compound's specific chemotype or patent provenance is required, not for studies demanding defined JAK family selectivity.

selectivity JAK family chemical probe

Evidence-Based Research Applications for Tyk2-IN-17


Reference Compound for Patent-Specific Chemotype Analysis

Tyk2-IN-17 (I-185) is explicitly disclosed in US Patent 10647713 as part of a series of TYK2 inhibitors. Researchers conducting structure-activity relationship (SAR) studies on this specific chemotype or performing patent landscape analysis may require this exact compound as a reference standard. Its sub-nanomolar Kd of 0.300 nM for the TYK2 JH2 domain [1] provides a benchmark for comparing related analogs within the same chemical series.

Baseline Control in High-Throughput Screening Campaigns

In high-throughput screening assays where a TYK2-positive control is required, Tyk2-IN-17 may serve as a baseline inhibitor provided that its potency in the specific assay system has been pre-validated. Users must experimentally determine IC50 values in their own cellular or biochemical assays, as no such data exist in the public domain. This application is contingent on the compound demonstrating adequate activity in the user's experimental context.

Limited In Vitro Signaling Studies Where Precise Selectivity Is Not Critical

For exploratory in vitro experiments aimed at broadly phenocopying TYK2 inhibition (e.g., observing whether TYK2 blockade alters a given cytokine response), Tyk2-IN-17 may be used with the explicit caveat that its selectivity profile is uncharacterized. Results obtained with this compound should be interpreted as preliminary and require orthogonal validation with a well-characterized TYK2 inhibitor such as deucravacitinib or TYK2-IN-12 before definitive conclusions are drawn [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyk2-IN-17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.